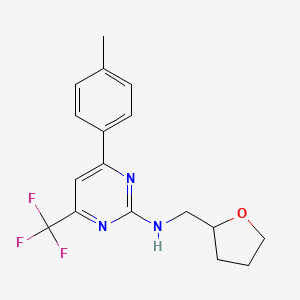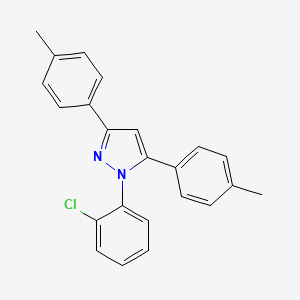
4-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidinyl ring, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl ketones and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroborates, which are known for their stability and compatibility with various reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: A similar compound used in Suzuki Cross-Coupling reactions.
N-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: Another compound with a trifluoromethyl group, studied for its potential biological activities.
Uniqueness
N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its specific combination of functional groups and its versatile applications in various fields. Its trifluoromethyl group and pyrimidinyl ring contribute to its distinct chemical properties and potential for diverse scientific research applications.
Properties
Molecular Formula |
C17H18F3N3O |
|---|---|
Molecular Weight |
337.34 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H18F3N3O/c1-11-4-6-12(7-5-11)14-9-15(17(18,19)20)23-16(22-14)21-10-13-3-2-8-24-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,21,22,23) |
InChI Key |
QULQWOFFYLMUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3CCCO3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926561.png)
![N-(5-chloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926567.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14926583.png)
![2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B14926586.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926601.png)

![1-(difluoromethyl)-5-methyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926615.png)
![1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B14926619.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926628.png)
![Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate](/img/structure/B14926634.png)
![5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926642.png)

![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B14926646.png)
![6-(1,3-benzodioxol-5-yl)-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926650.png)
